molecular formula C8H4BrF3N2 B1517675 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1048914-10-8

3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1517675
CAS No.: 1048914-10-8
M. Wt: 265.03 g/mol
InChI Key: VIYSXRUBYNGMDZ-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H3BrF3N . It is used primarily as a laboratory chemical . The compound is prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .


Synthesis Analysis

The synthesis of 3-bromo-5-(trifluoromethyl)pyridine involves the displacement of iodide from iodobromopyridine with in situ generated (trifluoromethyl)copper . More details about the synthesis process can be found in the referenced papers .


Physical and Chemical Properties Analysis

3-Bromo-5-(trifluoromethyl)pyridine is a solid with a melting point of 44-46 °C . Its molecular weight is 225.99 . More detailed physical and chemical properties can be found in the referenced sources .

Scientific Research Applications

Spectroscopic and Optical Studies

A study by (Vural & Kara, 2017) involved spectroscopic characterization of a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine. This research applied Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The study also examined its non-linear optical properties using density functional theory.

Synthetic Chemistry and Molecular Structures

Research by (Khlebnikov et al., 2018) highlights the synthesis of trifluoromethyl-substituted aminopyrroles, which are closely related to the specified compound. This study explores the use of 2H-azirine ring expansion strategy in synthesis.

(Baeza et al., 2010) discuss the selective palladium-mediated functionalization of a related pyrrolopyridine system, showing its application in the synthesis of complex molecular structures like variolin B.

Biological and Antimicrobial Activities

(Ahmad et al., 2017) describe the synthesis of novel pyridine derivatives with potential biological activities. The study includes the examination of their antimicrobial and biofilm inhibition activities.

Chemical Reactivity and Material Properties

(Ghiasuddin et al., 2018) conducted a combined experimental and computational study on pyridine derivatives similar to the specified compound. The research provides insights into their synthesis, spectroscopic properties, and potential bioactivity.

Safety and Hazards

This compound is considered hazardous. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

Trifluoromethylpyridine derivatives, including 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, have applications in the agrochemical and pharmaceutical industries . It’s expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-3-14-7-5(6)1-4(2-13-7)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYSXRUBYNGMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652736
Record name 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048914-10-8
Record name 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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